![molecular formula C17H24N2O2 B5649817 (3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to "(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine," often involves asymmetric 1,3-dipolar cycloaddition reactions and subsequent modifications. For example, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related intermediate, is achieved through 1,3-dipolar cycloaddition, followed by reduction and hydrogenation processes (Kotian et al., 2005). This method showcases the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity and chemical reactivity. X-ray analysis and NMR spectroscopy are commonly used to determine the crystal and molecular structures, providing detailed information on the spatial arrangement of atoms and the stereochemistry of the compound. For instance, the crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, was elucidated using X-ray analysis, highlighting its non-planar configuration and potential for interaction with biological targets (Tarımcı et al., 2003).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, significantly influenced by their structure and substituents. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrates the synthetic versatility of pyrrolidine derivatives, leading to the formation of diverse pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007). Such reactions are essential for functionalizing the pyrrolidine core and enhancing its chemical diversity.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. Understanding the physical properties helps in optimizing the conditions for synthesis, isolation, and application of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are influenced by the pyrrolidine core and the substituents attached to it. The synthesis and structural elucidation of pyrrolidine-2,3-dione derivatives, for example, emphasize the reactivity of the pyrrolidine ring and its potential for further chemical modifications (Nguyen & Dai, 2023). These properties are fundamental in designing molecules with desired biological activities and chemical functionalities.
特性
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-3-6-14(7-12(11)2)21-10-17(20)19-8-15(13-4-5-13)16(18)9-19/h3,6-7,13,15-16H,4-5,8-10,18H2,1-2H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYPWZKQQFXISD-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CC(C(C2)N)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)
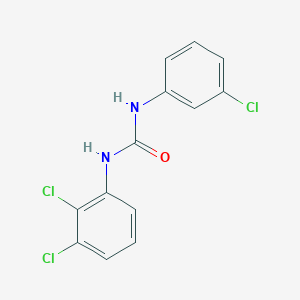
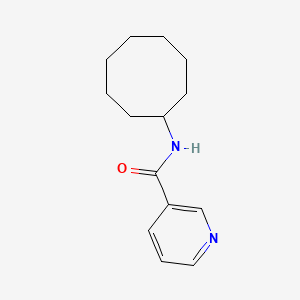

![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)
![1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5649769.png)
![4-({(3S*,5R*)-5-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5649776.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5649779.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)
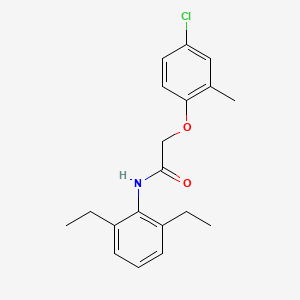
![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)
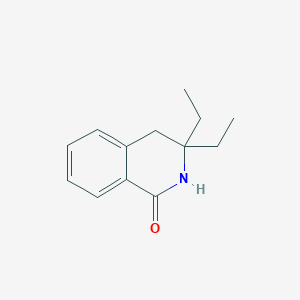
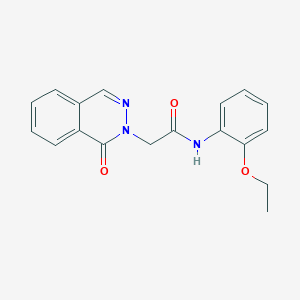
![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)